Product packaging for Adonitoxin(Cat. No.:CAS No. 17651-61-5)

Adonitoxin

Cat. No.: B105898
CAS No.: 17651-61-5
M. Wt: 550.6 g/mol
InChI Key: ARANEVHRNOGYRH-BBNLJEPRSA-N
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Description

Adonitoxin (C₂₉H₄₂O₁₀, MW 550.66) is a cardiac glycoside primarily isolated from Adonis species, including A. vernalis, A. amurensis, and A. wolgensis . It belongs to the cardenolide class, characterized by a steroid nucleus with a lactone ring and sugar moieties. This compound exhibits cardiotonic activity by inhibiting Na⁺/K⁺-ATPase, increasing intracellular Ca²⁺, and enhancing myocardial contractility . Historically, it has been used in traditional medicine for heart failure and as a diuretic, often formulated into products like adonisid and cardiovalen .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H42O10 B105898 Adonitoxin CAS No. 17651-61-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17651-61-5

Molecular Formula

C29H42O10

Molecular Weight

550.6 g/mol

IUPAC Name

(3S,5R,8R,9S,10R,13R,14S,16S,17R)-14,16-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C29H42O10/c1-14-23(33)24(34)25(35)26(38-14)39-17-5-8-28(13-30)16(10-17)3-4-19-18(28)6-7-27(2)22(15-9-21(32)37-12-15)20(31)11-29(19,27)36/h9,13-14,16-20,22-26,31,33-36H,3-8,10-12H2,1-2H3/t14-,16+,17-,18-,19+,20-,22-,23-,24+,25+,26-,27+,28+,29-/m0/s1

InChI Key

ARANEVHRNOGYRH-BBNLJEPRSA-N

SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C=O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C=O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C=O)O)O)O

Other CAS No.

17651-61-5

Synonyms

adonitoxin

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Mechanism of Action

Adonitoxin, with the chemical formula C29H42O10C_{29}H_{42}O_{10}, is classified as a cardiac glycoside. Its mechanism of action primarily involves the inhibition of the sodium-potassium ATPase pump, which leads to increased intracellular calcium levels, enhancing cardiac contractility. This property is shared with other cardiac glycosides, making this compound a candidate for treating heart failure and related conditions .

Treatment of Cardiovascular Diseases

This compound has been historically used in folk medicine for treating heart conditions. Its efficacy in increasing cardiac output makes it a valuable compound for managing heart failure. Research indicates that this compound can improve myocardial contractility without significantly increasing heart rate, which is crucial for patients with compromised cardiac function .

Anticancer Properties

Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. The compound has demonstrated the ability to induce apoptosis in malignant cells while sparing normal proliferating cells. This selective toxicity is attributed to its mechanism of action on cellular ion homeostasis, which is often disrupted in cancer cells .

Case Study: Anticancer Activity

In a study examining the effects of this compound on human breast cancer cell lines, researchers found that non-toxic concentrations inhibited cell growth and induced apoptosis. The study concluded that this compound could serve as a potential therapeutic agent for specific types of cancer, particularly when combined with other treatments to enhance efficacy without increasing toxicity .

Potential for Use in Diabetes Management

Cardiac glycosides like this compound may also play a role in managing diabetes-related complications. The modulation of ion transport mechanisms can influence insulin secretion and sensitivity, suggesting that this compound might help alleviate some symptoms associated with diabetes .

Table 2: Toxicity Profile of this compound

Toxicity SymptomsDescription
Gastrointestinal SymptomsNausea, vomiting
Cardiac EffectsArrhythmias, potential for heart block
Neurological EffectsConfusion, dizziness

Comparison with Similar Compounds

Cymarin

  • Structure : Cymarin (C₃₀H₄₄O₉, MW 548.66) shares a strophanthidin aglycone core but differs in its sugar moiety (α-L-cymarose) .
  • Source : Found in A. vernalis and A. amurensis .
  • Pharmacology : Similar cardiotonic effects but higher potency than adonitoxin in cats (LD₅₀: 0.12 mg/kg vs. 0.16 mg/kg) .
  • Key Difference : Cymarin is the predominant glycoside in Adonis species, whereas this compound occurs in lower concentrations .

Convallatoxin

  • Structure: Convallatoxin (C₂₉H₄₂O₁₀, MW 550.66) is structurally analogous to this compound but contains a rhamnose sugar .
  • Source : Isolated from Convallaria majalis (lily of the valley) .
  • Pharmacology : Exhibits 2–3× greater potency than this compound in frogs, though this order reverses in cats, highlighting species-specific sensitivity .
  • Key Difference : Broader therapeutic use in Europe for arrhythmias, unlike this compound’s regional application in Eastern medicine .

Ouabain

  • Structure: Ouabain (C₂₉H₄₄O₁₂, MW 584.66) has a hydroxyl group at C1 and a rhamnose sugar .
  • Source : Derived from Strophanthus gratus and Acokanthera schimperi .
  • Pharmacology : Higher binding affinity to Na⁺/K⁺-ATPase than this compound, resulting in prolonged action (t½ > 20 hours vs. ~6 hours for this compound) .
  • Key Difference : Clinically used as an emergency antiarrhythmic, whereas this compound is restricted to traditional formulations .

Strophanthidin

  • Structure : Strophanthidin (C₂₃H₃₂O₆, MW 404.50) is the aglycone of this compound and cymarin, lacking the sugar moiety .
  • Source : Found in A. vernalis and A. wolgensis .
  • Pharmacology : Faster onset but shorter duration than this compound due to rapid absorption and elimination .
  • Key Difference: Used experimentally to study cardenolide structure-activity relationships rather than clinically .

Digoxin

  • Structure : Digoxin (C₄₁H₆₄O₁₄, MW 780.93) has a tri-digitoxose sugar chain and a hydroxyl group at C12 .
  • Source : Derived from Digitalis lanata .
  • Pharmacology : Longer half-life (36–48 hours) and oral bioavailability compared to this compound, which is primarily administered via injection .
  • Key Difference : Digoxin is a first-line therapy for chronic heart failure, whereas this compound remains niche due to toxicity concerns .

Pharmacological and Toxicological Profiles

Compound Molecular Formula Source Potency (Cats, LD₅₀) Potency (Frogs, LD₅₀) Therapeutic Index Key Toxicity Symptoms
This compound C₂₉H₄₂O₁₀ Adonis vernalis 0.16 mg/kg 0.08 mg/kg Narrow Arrhythmia, vomiting
Cymarin C₃₀H₄₄O₉ Adonis amurensis 0.12 mg/kg 0.10 mg/kg Narrow Cardiac arrest, diarrhea
Convallatoxin C₂₉H₄₂O₁₀ Convallaria majalis 0.09 mg/kg 0.04 mg/kg Narrow Tremors, respiratory failure
Ouabain C₂₉H₄₄O₁₂ Strophanthus gratus 0.14 mg/kg 0.06 mg/kg Narrow Hypertension, seizures
Digoxin C₄₁H₆₄O₁₄ Digitalis lanata 0.22 mg/kg 0.18 mg/kg Moderate Nausea, visual disturbances

Notes:

  • Potency reversals between species (e.g., convallatoxin > this compound in frogs but < this compound in cats) suggest differential Na⁺/K⁺-ATPase isoform expression .
  • All compounds exhibit low therapeutic indices, necessitating precise dosing .

Preparation Methods

Solvent Selection and Optimization

Ethanol-water mixtures (70% v/v) are optimal for extracting adonitoxin from Adonis vernalis aerial parts, achieving maximal yields of 1.2–1.8% w/w. Dynamic maceration at 45°C with a 1:10 plant-to-solvent ratio enhances efficiency. Polar solvents disrupt cell membranes, releasing glycosides while preserving structural integrity.

Table 1: Extraction Parameters for this compound

ParameterOptimal ConditionYield ImprovementSource
Solvent70% Ethanol35% vs. pure ethanol
Particle Size2.5 mm22% vs. 5 mm
Extraction Time72 hours (static)18% vs. 48 hours
Temperature45°C15% vs. room temp

Purification Techniques

Crude extracts undergo liquid-liquid partitioning (ethyl acetate/water) to remove lipids, followed by column chromatography over silica gel or Sephadex LH-20. Reverse-phase HPLC with C18 columns and isocratic elution (acetonitrile:water, 65:35) isolates this compound at >95% purity.

Chemical Synthesis Strategies

Aglycone (Adonitoxigenin) Synthesis

The steroid nucleus is constructed via Schmidt-Böhm lactonization , starting from stigmatane derivatives. Key steps include:

  • Ring Cyclization : Stigmast-22-ene-3,6-dione undergoes acid-catalyzed cyclization to form the tetracyclic core.

  • Oxidation and Hydroxylation : Selective C14β-hydroxylation is achieved using Rhizopus arrhizus biotransformation (62% yield).

  • C17 Side Chain Introduction : Wittig reaction with 5-oxofuran-3-yl-phosphonium ylide installs the unsaturated lactone.

Glycosylation of Adonitoxigenin

The α-L-rhamnose moiety is attached via Koenigs-Knorr glycosylation :

  • Donor Activation : Rhamnose trichloroacetimidate (2.0 eq) is prepared using Cl3_3CCN and DBU.

  • Coupling : Aglycone (1.0 eq) reacts with the donor in anhydrous CH2_2Cl2_2 under BF3_3·OEt2_2 catalysis (0°C, 12 hours), yielding 68% this compound. Stereoselectivity (α:β = 4:1) is enforced by neighboring-group participation.

Table 2: Synthetic Routes to this compound

StepReagents/ConditionsYieldPuritySource
LactonizationH2_2SO4_4, AcOH, 80°C45%90%
C14β-HydroxylationR. arrhizus, pH 7.262%88%
GlycosylationBF3_3·OEt2_2, CH2_2Cl2_268%95%

Semi-Synthetic Modifications

Hydrolysis and Re-glycosylation

Natural this compound is hydrolyzed (0.1 M HCl, 60°C) to adonitoxigenin, which is re-glycosylated with modified sugars (e.g., 6-deoxygalactose) using Thermomyces lanuginosus glycosidase (pH 6.0, 50°C). This approach diversifies sugar moieties but reduces overall yield to 41%.

Cyclodextrin Complexation

To enhance solubility, this compound is complexed with hydroxypropyl-β-cyclodextrin (HP-β-CD) via kneading (1:2 molar ratio, 48 hours). The complex exhibits 12-fold higher aqueous solubility (1.8 mg/mL vs. 0.15 mg/mL).

Analytical Validation

Spectroscopic Characterization

  • NMR : 1^1H NMR (500 MHz, CD3_3OD): δ 5.98 (d, J=1.8 Hz, H-22), 4.85 (s, H-1'), 1.32 (d, J=6.2 Hz, H-6').

  • HRMS : m/z 551.2801 [M+H]+^+ (calc. 551.2804).

Purity Assessment

HPLC-ELSD (Evaporative Light Scattering Detection) with a Zorbax SB-C18 column (4.6 × 150 mm, 5 μm) confirms >98% purity .

Q & A

Q. What strategies ensure comprehensive literature reviews on this compound’s mechanisms without bias?

  • Methodological Answer : Use systematic review protocols (PRISMA guidelines) with keyword strings like "this compound AND (Na/K-ATPase OR cardiotonic)". Screen non-English databases (e.g., CNKI, SciELO) to capture regional studies. Critical appraisal tools (e.g., QUADAS-2) assess risk of bias in in vivo studies. Document search dates and database versions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adonitoxin
Reactant of Route 2
Adonitoxin

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